HMDA·HCl as a Purified Precursor for PHMB Biocide Synthesis via Melt Condensation
In the synthesis of polyhexamethylene biguanide hydrochloride (PHMB), using HMDA·HCl as the starting material in a specific ratio with 1,6-dicyanoguanidine hexane provides a controlled melt condensation process. This method, described in a patent, aims to avoid the formation of branched or crosslinked by-products that are common when using alternative monomers or process conditions [1]. The use of HMDA·HCl allows for a defined stoichiometry (e.g., a molar ratio of 1.0:0.9 or 1.0:0.95 with 1,6-dicyanoguanidine hexane) under specific temperature (150°C) and pressure (0.5 MPa) conditions to yield a high-quality PHMB product [1].
| Evidence Dimension | Reaction By-product Profile |
|---|---|
| Target Compound Data | Molar ratio of 1.0:0.9 (HMDA·HCl to 1,6-dicyanoguanidine hexane) at 150°C and 0.5 MPa for 10h, yielding a crude product that is purified to >98% purity [1]. |
| Comparator Or Baseline | Other diamine sources or salt forms (e.g., free base, dihydrochloride) under the same reaction conditions lead to 'noticeable formation of a by-product corresponding to the dimer' [2]. |
| Quantified Difference | The use of HMDA·HCl avoids a significant increase in dimer by-products, which otherwise complicates purification and reduces the yield of the desired linear PHMB polymer [2]. |
| Conditions | Melt condensation polymerization in an autoclave at 150°C and 0.5 MPa N2 pressure [1]. |
Why This Matters
For procurement, selecting HMDA·HCl over other diamine salts ensures a more efficient synthesis with a higher yield of the desired linear polymer, reducing downstream purification costs and improving overall process economics.
- [1] HUNAN XUETIAN FINE CHEM IND. (2021). A kind of preparation method of polyhexamethylene biguanide hydrochloride. Chinese Patent CN110078913B. View Source
- [2] Indian Patent 259398. (2006). Synthesis of deoxybiotinyl hexamethylenediamine-DOTA. View Source
